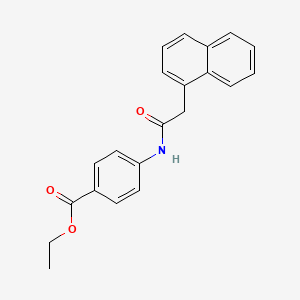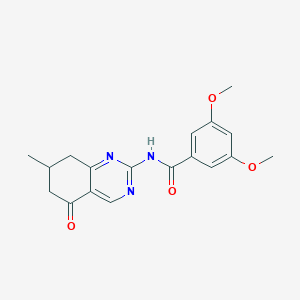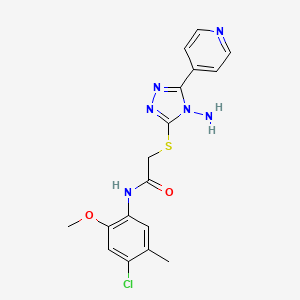![molecular formula C17H12ClN3O2S2 B15098162 4-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B15098162.png)
4-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps:
Formation of Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Sulfanyl Group: The thiadiazole ring is then functionalized with a sulfanyl group. This can be done by reacting the thiadiazole with a suitable sulfanylating agent, such as a thiol or disulfide, under mild conditions.
Attachment of Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction. This involves reacting the sulfanyl-thiadiazole intermediate with a phenylethyl halide in the presence of a base.
Chlorination: The compound is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of Benzamide: Finally, the benzamide moiety is introduced by reacting the chlorinated intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and sulfanyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 4-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide has shown potential as an antimicrobial and antiviral agent. Studies have demonstrated its efficacy against a range of bacterial and viral pathogens .
Medicine
The compound has been investigated for its anticancer properties. It has shown promising activity against various cancer cell lines, making it a candidate for further development as a chemotherapeutic agent .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. It is also explored for its potential use in agrochemicals and pesticides .
Mécanisme D'action
The mechanism of action of 4-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves multiple pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria, leading to cell lysis and death.
Antiviral Activity: It inhibits viral replication by interfering with viral DNA or RNA synthesis.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting key enzymes involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- 2-substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles
Uniqueness
What sets 4-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide apart from similar compounds is its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C17H12ClN3O2S2 |
|---|---|
Poids moléculaire |
389.9 g/mol |
Nom IUPAC |
4-chloro-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C17H12ClN3O2S2/c18-13-8-6-12(7-9-13)15(23)19-16-20-21-17(25-16)24-10-14(22)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20,23) |
Clé InChI |
HAJXSUFDRORYDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-4-tert-butylbenzamide](/img/structure/B15098080.png)

![(5Z)-5-(2,6-dichlorobenzylidene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15098090.png)

![Methyl 2-[(4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carbonyl)amino]benzoate](/img/structure/B15098102.png)

![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B15098125.png)

![Ethyl 2-{2-[4-(4-bromophenyl)-5-(4-pyridyl)-1,2,4-triazol-3-ylthio]acetylamino}acetate](/img/structure/B15098143.png)
![2-amino-1-(4-bromophenyl)-N-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15098148.png)


![(3Z)-5-bromo-3-{(2E)-2-[(2,3-dichlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B15098165.png)
![2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B15098169.png)
